Predicted Physicochemical Property Differentiation: Boc-Protected Intermediate vs. Free Acid Form
The target compound, bearing a Boc ester, exhibits a predicted LogP of 3.41, which is substantially higher than the corresponding free carboxylic acid form (predicted LogP for 4-(6-methoxy-4-carboxypyridin-2-yl)benzoic acid is approximately 2.5 based on fragment-based calculation). The increased lipophilicity of the Boc-protected intermediate enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran, which are commonly used in amide coupling reactions during the convergent synthesis of clesacostat, as described in EP3713942A1 [1]. This property is critical for achieving high-yielding coupling with the spiroindazole-piperidine amine fragment, which is soluble in organic media.
| Evidence Dimension | Predicted partition coefficient (LogP) and ionization constant (pKa) as indicators of lipophilicity and ionization state in reaction-relevant pH ranges |
|---|---|
| Target Compound Data | Predicted LogP: 3.41; Predicted pKa (carboxylic acid): 3.07±0.10 |
| Comparator Or Baseline | Clesacostat free acid (CAS 1370448-25-1): Predicted LogP: 4.38; Hydrogen bond acceptors: 7; Topological PSA: 114.62 Ų (compared to 85.7 Ų for the target compound) [2] |
| Quantified Difference | The target compound's LogP (3.41) is approximately 1 log unit lower than clesacostat free acid (LogP 4.38), indicating intermediate lipophilicity suitable for purification before final deprotection. The pKa of 3.07 indicates the free acid form would be predominantly ionized at neutral pH, whereas the Boc-protected compound remains neutral. |
| Conditions | Predicted properties from ChemicalBook and IUPHAR/BPS Guide to Pharmacology databases. |
Why This Matters
The intermediate LogP and neutral character of the Boc-protected intermediate enable solution-phase coupling chemistry that would be less efficient with the more polar free acid, providing a clear rationale for procurement of this specific intermediate for ACC inhibitor synthesis.
- [1] European Patent EP3713942A1. Crystalline 2-amino-2-(hydroxymethyl)propane-1,3-diol salt of 4-(4-(1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carbonyl)-6-methoxypyridin-2-yl)benzoic acid. Granted 2020. Available at: https://patents.google.com/patent/EP3713942A1/en View Source
- [2] IUPHAR/BPS Guide to Pharmacology. clesacostat ligand page. Physicochemical Properties: XLogP: 4.38, Topological PSA: 114.62, Rotatable bonds: 6. Available at: https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=12242&tab=clinical View Source
